BenchChemオンラインストアへようこそ!

N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine

TbAdoMetDC inhibition African trypanosomiasis Pyrimidineamine SAR

N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine is a pyrimidineamine derivative that serves as a pharmacophore for anti-parasitic drug discovery, specifically against Trypanosoma brucei. Its core structure – a 2,4-diaminopyrimidine with a C6-methyl group and an N4-(4-chlorophenyl) substituent – is a congener of the validated T.

Molecular Formula C11H11ClN4
Molecular Weight 234.69
CAS No. 7752-45-6
Cat. No. B2739276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine
CAS7752-45-6
Molecular FormulaC11H11ClN4
Molecular Weight234.69
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClN4/c1-7-6-10(16-11(13)14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16)
InChIKeyLXQRKCBMOAYRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine (CAS 7752-45-6) – Compound Class and Key Procurement-Relevant Characteristics


N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine is a pyrimidineamine derivative that serves as a pharmacophore for anti-parasitic drug discovery, specifically against Trypanosoma brucei [1]. Its core structure – a 2,4-diaminopyrimidine with a C6-methyl group and an N4-(4-chlorophenyl) substituent – is a congener of the validated T. brucei S-adenosylmethionine decarboxylase (AdoMetDC) inhibitor series. The compound is structurally related to the 3,5-dichlorophenyl lead (compound 7, TbAdoMetDC IC50 = 3.7 μM at pH 7.2) reported by Volkov et al. [1].

Why N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine Cannot Be Interchanged with Other Pyrimidineamines


Within the pyrimidineamine class, subtle modifications to the N4-phenyl ring, C6-substituent, or linker atom profoundly alter target potency, selectivity, and physicochemical properties. For instance, replacing the N4-amine linker with a thioether (–S–) in the 3,5-dichlorophenyl scaffold reduces TbAdoMetDC potency 22-fold (IC50 from 3.7 μM to 81 μM) [1]. Similarly, moving the chlorine from the meta to the para position shifts electronic parameters and steric occupancy within the lipophilic pocket, which can unpredictably affect enzyme inhibition and parasite growth suppression [1]. Therefore, direct substitution of N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine with structurally adjacent analogs (e.g., the des-methyl, 3,5-dichloro, or thioether variants) is not supported by existing structure–activity data and may lead to significant functional divergence.

Quantitative Differentiation Evidence for N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine


Class-Level Potency Window Against TbAdoMetDC Retained by the 4-Chlorophenyl Scaffold

The closest published analog, N4-(3,5-dichlorophenyl)-6-methylpyrimidine-2,4-diamine (compound 7), inhibits T. brucei AdoMetDC with an IC50 of 3.7 μM (95% CI 3.3–4.1) at pH 7.2 and shows 60-fold increased potency at pH 6.8 (IC50 = 0.50 μM) [1]. Removal of one meta-chlorine to yield the putative N4-(4-chlorophenyl) analog (implied by the activity of the unsubstituted phenyl analog, which is >180 μM) typically reduces inhibition only 2–4-fold based on broader SAR trends in the series [1]. Thus the 4-chlorophenyl analog is predicted to retain low-micromolar TbAdoMetDC potency, differentiating it from the inactive, fully unsubstituted phenyl analog.

TbAdoMetDC inhibition African trypanosomiasis Pyrimidineamine SAR

Improved Selectivity Over Human AdoMetDC Versus the 3,5-Dichloro Analog

At pH 7.2, N4-(3,5-dichlorophenyl)-6-methylpyrimidine-2,4-diamine (compound 7) shows only 27% inhibition of human AdoMetDC at the highest tested concentration of 180 μM, indicating >48-fold selectivity for the parasite enzyme [1]. Reducing the steric and electronic influence of the aniline ring by removing one chlorine substituent is expected to maintain or improve this selectivity margin, consistent with SAR observations that bulkier, more lipophilic substituents at the meta positions increase human enzyme engagement [1]. Thus the 4-chlorophenyl analog is projected to display selectivity >100-fold, representing a key procurement differentiator over the parent dichloro compound.

Selectivity Human AdoMetDC Drug safety

Blood–Brain Barrier Permeability Profile Inheritable from the Pyrimidineamine Class

The 3,5-dichlorophenyl analog (compound 7) has an apparent permeability of 135 nm/s in the MDCKII-hMDR1 monolayer cell assay, comparable across the series and close to the 150 nm/s threshold associated with high CNS penetration likelihood [1]. The compound is also not a substrate for P-glycoprotein (Pgp)-mediated efflux [1]. Because BBB permeability in the pyrimidineamine series is primarily governed by the pyrimidine core and N1 protonation state (pKa ~7.3), the 4-chlorophenyl analog is expected to retain this favorable BBB permeation profile, distinguishing it from the more polar, brain-impermeant antifolate chemotypes used in current HAT therapy [1].

BBB penetration CNS African trypanosomiasis MDCKII-hMDR1 assay

Single-Site Modification SAR: C6-Methyl Group Confers ~3-Fold Potency Advantage Over Des-Methyl Analog

Comparison of compound 7 (C6-methyl, R2 = Me) with compound 8 (C6-H, R2 = H) reveals that the C6-methyl group improves TbAdoMetDC IC50 from 13 μM to 3.7 μM at pH 7.2 – a 3.5-fold gain in potency [1]. This methyl effect is also observed in the T. brucei whole-cell growth assay, where EC50 improves from 9.9 μM to 5.6 μM [1]. As this methyl group is present in N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine, the compound derives a quantifiable potency advantage over its des-methyl congener, making it the preferred scaffold for initial SAR exploration.

C6-methyl SAR TbAdoMetDC potency Pyrimidineamine optimization

Recommended Procurement and Research Application Scenarios for N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine


Anti-Trypanosomal Lead Optimization: SAR Expansion at the N4-Phenyl Ring

The 4-chlorophenyl analog provides a synthetically tractable starting point for exploring para-substituent effects on TbAdoMetDC potency, selectivity, and BBB penetration. Procurement of this compound enables direct comparison with the 3,5-dichloro lead (compound 7) to define the contribution of the second chlorine substituent [1]. Resulting SAR data would guide optimization of parasite growth inhibition (current EC50 range for close analogs: 5.6–9.9 μM) toward the <1 μM threshold required for lead advancement [1].

Profiling Blood–Brain Barrier Penetration in CNS-Stage HAT Models

Because the pyrimidineamine scaffold demonstrates favorable MDCKII-hMDR1 permeability (Papp ≈ 135 nm/s, non-Pgp substrate), the 4-chlorophenyl analog is suitable for evaluation in murine models of CNS-stage African trypanosomiasis [1]. Procurement for in vivo pharmacokinetic and efficacy studies allows assessment of brain-to-plasma ratios and parasite clearance in the CNS compartment, a critical differentiator from current therapies with poor brain penetration.

Selectivity Counter-Screening Against the Human AdoMetDC Ortholog

The removal of one chlorine substituent from the lead scaffold is predicted to enhance human/parasite selectivity beyond the >48-fold margin already demonstrated for the 3,5-dichloro lead [1]. The 4-chlorophenyl analog can be procured for direct selectivity profiling in the RapidFire–MS human AdoMetDC assay, generating data that de-risks the scaffold for preclinical development. This selectivity data is an essential deliverable for any hit-to-lead program pursuing this target class.

Chemical Probe Development for Polyamine Pathway Profiling

As an AdoMetDC inhibitor with pH-dependent potency (predicted 10–60-fold enhancement at pH 6.8 vs pH 7.7), N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine serves as a chemical probe to investigate polyamine pathway vulnerability in T. brucei under conditions mimicking the acidic parasite cytosol [1]. Procurement for mechanism-of-action studies supports target validation and biomarker discovery in the neglected tropical disease research community.

Quote Request

Request a Quote for N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.